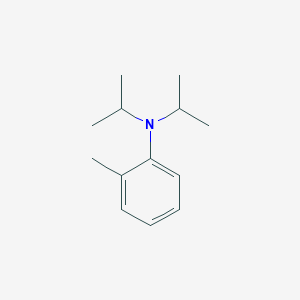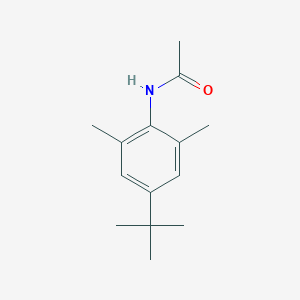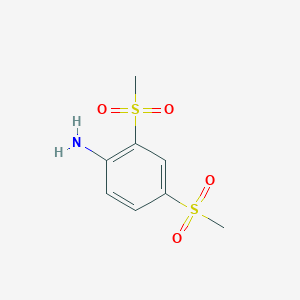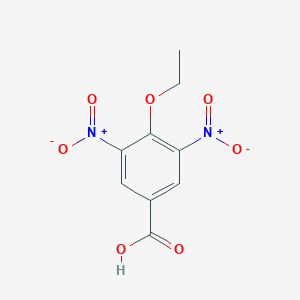
N,N-dibutyl-2,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-2,4-difluorobenzenesulfonamide, also known as DBDFS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBDFS is a sulfonamide compound that has two butyl groups and two fluorine atoms attached to a benzene ring. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
Wirkmechanismus
The mechanism of action of N,N-dibutyl-2,4-difluorobenzenesulfonamide is not fully understood. However, it is believed that N,N-dibutyl-2,4-difluorobenzenesulfonamide interacts with the organic semiconducting materials in OLEDs and OFETs, leading to improved performance.
Biochemical and Physiological Effects:
N,N-dibutyl-2,4-difluorobenzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been found that N,N-dibutyl-2,4-difluorobenzenesulfonamide is not toxic to human cells at low concentrations. N,N-dibutyl-2,4-difluorobenzenesulfonamide has also been found to have low solubility in water, which may limit its potential applications in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dibutyl-2,4-difluorobenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. N,N-dibutyl-2,4-difluorobenzenesulfonamide has also shown promising results in improving the performance of OLEDs and OFETs. However, N,N-dibutyl-2,4-difluorobenzenesulfonamide has limitations, including its low solubility in water, which may limit its potential applications in biological systems.
Zukünftige Richtungen
There are several future directions for research on N,N-dibutyl-2,4-difluorobenzenesulfonamide. One direction is to study the mechanism of action of N,N-dibutyl-2,4-difluorobenzenesulfonamide in more detail. Another direction is to investigate the potential use of N,N-dibutyl-2,4-difluorobenzenesulfonamide in other organic electronics applications. Additionally, research can be conducted to optimize the synthesis method of N,N-dibutyl-2,4-difluorobenzenesulfonamide to obtain higher yields and purity. Finally, the potential use of N,N-dibutyl-2,4-difluorobenzenesulfonamide in other fields, such as catalysis, can be explored.
Conclusion:
In conclusion, N,N-dibutyl-2,4-difluorobenzenesulfonamide is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. N,N-dibutyl-2,4-difluorobenzenesulfonamide has been synthesized using various methods and has been studied for its potential applications in different fields. N,N-dibutyl-2,4-difluorobenzenesulfonamide has shown promising results in improving the performance of OLEDs and OFETs. However, more research is needed to fully understand the mechanism of action of N,N-dibutyl-2,4-difluorobenzenesulfonamide and its potential applications in other fields.
Synthesemethoden
N,N-dibutyl-2,4-difluorobenzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-difluorobenzenesulfonyl chloride with dibutylamine in the presence of a base. Another method involves the reaction of 2,4-difluorobenzenesulfonyl chloride with dibutylamine followed by the addition of a base. These methods have been optimized to obtain high yields of N,N-dibutyl-2,4-difluorobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-2,4-difluorobenzenesulfonamide has been studied for its potential applications in the field of organic electronics. It has been found that N,N-dibutyl-2,4-difluorobenzenesulfonamide can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). N,N-dibutyl-2,4-difluorobenzenesulfonamide has also been studied for its potential use as a dopant in organic field-effect transistors (OFETs). N,N-dibutyl-2,4-difluorobenzenesulfonamide has shown promising results in improving the performance of OFETs.
Eigenschaften
Produktname |
N,N-dibutyl-2,4-difluorobenzenesulfonamide |
|---|---|
Molekularformel |
C14H21F2NO2S |
Molekulargewicht |
305.39 g/mol |
IUPAC-Name |
N,N-dibutyl-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H21F2NO2S/c1-3-5-9-17(10-6-4-2)20(18,19)14-8-7-12(15)11-13(14)16/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
VKDYQPTXAIDFID-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)F)F |
Kanonische SMILES |
CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)






![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)


![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)

